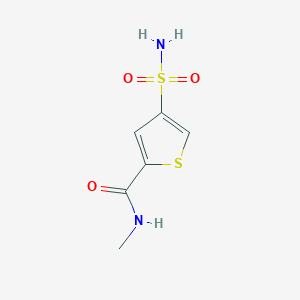

4-(氨基磺酰基)-N-甲基-2-噻吩甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of alkoxy sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, leading to compounds with the sulfonylthiophene motif. Hydrolysis and decarboxylation strategies further modify these structures, although direct synthesis methods for 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide specifically may follow similar pathways with adjustments for the N-methyl and aminosulfonyl groups (Stephens et al., 1999).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those similar to 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide, has been a subject of interest. Studies on crystal structures have provided insights into the arrangement and conformation of sulfonamide molecules, indicating the impact of different groups on the overall molecular geometry. These structures are confirmed through various spectroscopic methods and crystallography, revealing how substituents affect the molecular conformation and stability (Ramazani et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can include transformations under various conditions, leading to the formation of novel heterocyclic systems. The reactivity of these compounds can be influenced by the presence of the sulfonyl and amino groups, which participate in a range of chemical reactions. These properties allow for the synthesis of compounds with potential biological and industrial applications, albeit the specific reactions for 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide are not detailed in the available literature (Britsun et al., 2003).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are critical for their practical applications. These properties are determined by the molecular structure and the nature of substituents. For compounds like 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide, studies typically focus on their crystallinity, thermal stability, and solubility in various solvents, which are essential for their use in chemical syntheses and potential industrial applications (Cameron et al., 1984).

Chemical Properties Analysis

The chemical properties of 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide and related compounds, such as reactivity towards different chemical agents, stability under various conditions, and potential for further functionalization, are influenced by the sulfonyl and amino groups. These groups contribute to the compound's acidity, nucleophilicity, and ability to form hydrogen bonds, affecting its reactions and interactions with other molecules. Although specific details on this compound are limited, the general behavior of sulfonyl and amino functionalities in chemical reactions provides a basis for understanding its chemical properties (Saeed et al., 2010).

科学研究应用

丙烯酰胺的化学、生物化学和安全性

丙烯酰胺在化学上与研究主题不同,但相关,因其在食品中广泛存在而受到广泛研究。它的应用跨越土壤改良、废水处理、化妆品、造纸和纺织工业,重点了解其形成、在食品中的分布以及对人类健康的影响。这项研究强调了全面了解丙烯酰胺及其类似物的重要性,有助于开发改进的食品工艺和工业应用,以减轻健康风险 (Friedman, 2003).

马福沙胺作为一种新型抗癌剂

马福沙胺是本研究化合物的类似物,展示了化学相关物质在抗癌应用中的潜力。临床前研究和临床试验表明了其疗效和耐受性,特别是在通过鞘内给药治疗肿瘤性脑膜炎方面。这强调了该化合物作为区域性癌症治疗的有吸引力的药物的作用,为了解相关磺酰胺化合物在肿瘤学中的治疗潜力提供了见解 (Mazur et al., 2012).

磺酰胺:专利综述

磺酰胺,包括 4-(氨基磺酰基)-N-甲基-2-噻吩甲酰胺等化合物,在各种医学治疗中发挥着至关重要的作用。这篇综述讨论了它们作为碳酸酐酶抑制剂、COX2 抑制剂的应用,以及它们在治疗癌症和青光眼等疾病中的新用途。磺酰胺在制药中的持续发展反映了这些化合物的结构和功能多样性,突出了它们在当前和未来治疗策略中的重要性 (Carta et al., 2012).

格列本脲在脑缺血和中风中的作用

探索磺酰胺衍生物的治疗应用,格列本脲已成为治疗脑缺血和中风的显着分子。该化合物抑制 Sur1-Trpm4 通道,从而减少脑水肿、梗死体积并改善神经功能,展示了磺酰胺化合物在神经保护策略中的潜力。这突出了此类分子在解决中风管理和治疗的关键方面的更广泛适用性 (Simard et al., 2014).

含巯基化合物作为放射和化学保护剂

与磺酰胺功能相关的巯基化合物对放射和化学疗法相关的毒性提供保护作用。WR-2721(阿米福斯汀)和谷胱甘肽等化合物的研究作为化学保护剂证明了这些物质在减轻治疗相关毒性中所起的关键作用。对巯基和相关化合物保护机制的这种见解强调了开发更有效、毒性更小的治疗方案的潜力 (Hospers et al., 1999).

属性

IUPAC Name |

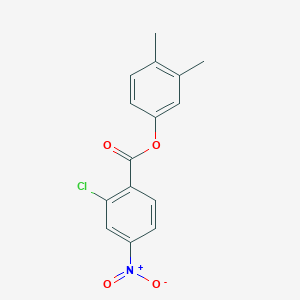

N-methyl-4-sulfamoylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRRRJHBSMFKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-sulfamoylthiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)

![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)